molecular formula C₁₁H₁₃N₅O₅ B1145791 N6-Formyl-adenosine CAS No. 6706-56-5

N6-Formyl-adenosine

Cat. No.: B1145791
CAS No.: 6706-56-5
M. Wt: 295.25
Attention: For research use only. Not for human or veterinary use.
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Description

N6-Formyladenosine is a modified nucleoside found in RNA. It is formed through the oxidation of N6-methyladenosine, a prevalent internal modification in messenger RNA and non-coding RNA. This compound plays a significant role in various cellular pathways and has been discovered in mammalian messenger RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: N6-Formyladenosine is synthesized through the oxidation of N6-methyladenosine. The process involves the use of Fe(II)- and α-ketoglutarate-dependent fat mass and obesity-associated (FTO) protein. This protein oxidizes N6-methyladenosine to generate N6-hydroxymethyladenosine as an intermediate modification, and N6-formyladenosine as a further oxidized product .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for N6-Formyladenosine. The compound is primarily studied and synthesized in research laboratories for scientific purposes.

Chemical Reactions Analysis

Types of Reactions: N6-Formyladenosine undergoes various chemical reactions, including oxidation and demethylation. The oxidation process is facilitated by Fe(II)- and α-ketoglutarate-dependent enzymes .

Common Reagents and Conditions: The common reagents used in the synthesis of N6-Formyladenosine include Fe(II) ions and α-ketoglutarate. The reaction conditions typically involve aqueous solutions under physiological conditions .

Major Products Formed: The major products formed from the oxidation of N6-methyladenosine are N6-hydroxymethyladenosine and N6-formyladenosine .

Scientific Research Applications

N6-Formyladenosine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study RNA modifications and their effects on gene expression regulation. The compound’s role in RNA-protein interactions and its potential impact on cellular regulatory processes make it a valuable tool for understanding various biological mechanisms .

Comparison with Similar Compounds

Similar Compounds:

  • N6-Methyladenosine
  • N6-Hydroxymethyladenosine

Uniqueness: N6-Formyladenosine is unique due to its formation through the oxidation of N6-methyladenosine. While N6-methyladenosine is a prevalent internal modification in RNA, N6-formyladenosine represents a further oxidized state, providing insights into the dynamic and reversible nature of RNA modifications .

Properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-5,7-8,11,17,19-20H,1H2,(H,12,13,15,18)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJXVWOUESNRCD-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does the presence of f6A in RNA impact its photostability compared to standard adenosine?

A1: Research indicates that f6A exhibits significantly different photochemical properties compared to unmodified adenosine. While adenosine typically shows a very low yield of triplet excited states (around 0.1%) upon UV irradiation, f6A demonstrates a markedly higher propensity to form these reactive species []. This difference arises from the distinct electronic structure of f6A. Specifically, a lower-lying dark nπ* state in f6A acts as a doorway state, funneling excitation energy towards the formation of triplet states []. This finding suggests that RNA sequences containing f6A might be more susceptible to UV-induced damage and mutations compared to unmodified RNA.

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